2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 847385-70-0
VCID: VC5180212
InChI: InChI=1S/C20H15F3N6O3/c1-32-15-4-2-3-14(9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-7-5-12(6-8-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30)
SMILES: COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2
Molecular Formula: C20H15F3N6O3
Molecular Weight: 444.374

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 847385-70-0

Cat. No.: VC5180212

Molecular Formula: C20H15F3N6O3

Molecular Weight: 444.374

* For research use only. Not for human or veterinary use.

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide - 847385-70-0

Specification

CAS No. 847385-70-0
Molecular Formula C20H15F3N6O3
Molecular Weight 444.374
IUPAC Name 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H15F3N6O3/c1-32-15-4-2-3-14(9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-7-5-12(6-8-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30)
Standard InChI Key RVVBUJFIDGODLV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions starting from readily available precursors. Although specific synthetic routes for this compound are not detailed in the provided data, similar compounds are synthesized using:

  • Cyclization Reactions: Formation of the triazolopyrimidine core via condensation of hydrazine derivatives with pyrimidine precursors.

  • Substitution Reactions: Introduction of functional groups like methoxyphenyl and trifluoromethylphenyl through nucleophilic aromatic substitution or coupling reactions.

  • Amidation: Final attachment of the acetamide group using acyl chlorides or carboxylic acids.

These steps often employ catalysts (e.g., Lewis acids) and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Characterization Techniques

To confirm the structure and purity of the compound, the following analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR): Proton (1H^1\text{H}) and Carbon (13C^13\text{C}) NMR provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for ketones and amides).

  • X-ray Crystallography: Confirms three-dimensional structure and bond angles when single crystals are available.

Biological Potential

Triazolopyrimidine derivatives exhibit diverse biological activities due to their ability to interact with enzymes and receptors. The inclusion of functional groups like trifluoromethyl enhances their pharmacokinetic properties.

Potential Activities:

  • Anticancer: Similar compounds have shown apoptosis-inducing activity by interacting with cellular proteins involved in cell cycle regulation.

  • Anti-inflammatory: Molecular docking studies suggest inhibition of enzymes like cyclooxygenase or lipoxygenase.

  • Antimicrobial: Effective against bacterial and fungal strains due to their ability to disrupt microbial enzyme systems.

  • Enzyme Inhibition: Likely inhibitors of kinases or proteases due to structural mimicry of natural substrates.

Comparison with Related Compounds

PropertyTitle CompoundRelated Triazolopyrimidines
Core StructureTriazolopyrimidine fused with methoxyphenylTriazolopyrimidine derivatives
Functional GroupsMethoxy, trifluoromethyl, ketone, amideHalogens, alkyl groups, hydroxyl groups
Biological ActivityAnticancer, anti-inflammatory (hypothetical based on structure)Antituberculosis, kinase inhibition, anticancer
LipophilicityEnhanced by trifluoromethyl groupVariable depending on substituents

Research Implications

The compound is a promising candidate for further research in drug discovery due to:

  • Its structural versatility for binding to biological targets.

  • The pharmacological relevance of triazolopyrimidine scaffolds in medicinal chemistry.

Future studies could focus on:

  • Structure-activity relationship (SAR) analysis.

  • In vitro and in vivo testing for specific diseases.

  • Optimization for enhanced potency and reduced toxicity.

This comprehensive overview highlights the significance of 2-(3-(3-methoxyphenyl)-7-oxo-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide in medicinal chemistry research. Further experimental data would provide deeper insights into its potential applications.

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